Rho-Conotoxin-TIA
Description
Overview of Conotoxins as Selective Neuropharmacological Probes
Conotoxins are a diverse family of small, disulfide-rich peptides found in the venom of marine cone snails of the genus Conus. mdpi.comcanterbury.ac.uk These peptides have gained significant prominence in biomedical research due to their remarkable ability to interact with a high degree of specificity and potency with various targets in the nervous system, including ion channels, receptors, and transporters. mdpi.comscielo.br This exquisite selectivity makes them invaluable as molecular probes for studying the function and dysfunction of these targets. mdpi.comnih.gov
The venom of a single cone snail species can contain a complex mixture of numerous conotoxins, each tailored to a specific molecular target. canterbury.ac.uk This diversity has been evolutionarily honed over millions of years, resulting in an extensive arsenal (B13267) of neuropharmacologically active peptides. ebi.ac.uk Scientists classify conotoxins into superfamilies based on the conserved signal sequences of their precursor genes and further into families based on their cysteine framework and pharmacological targets. mdpi.comcanterbury.ac.uk For instance, α-conotoxins are known to be competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), while ω-conotoxins target voltage-gated calcium channels. ebi.ac.ukmdpi.comkau.edu.sa Their structural stability and target specificity make conotoxins ideal tools for target validation and have established them as vital probes in fields like neuroscience, pharmacology, and structural biology. mdpi.com
Significance of Rho-Conotoxin-TIA in Receptor Pharmacology Research
Within the vast landscape of conotoxins, this compound (ρ-TIA) stands out for its unique pharmacological profile. Isolated from the venom of the fish-hunting cone snail Conus tulipa, ρ-TIA is a 19-amino acid peptide that acts as a selective antagonist of α1-adrenoceptors. kau.edu.sasmartox-biotech.comguidetopharmacology.orgnih.gov It is the first peptide ligand identified for these G protein-coupled receptors (GPCRs), which are crucial in mediating physiological responses to the neurotransmitters norepinephrine (B1679862) and epinephrine. amegroups.cnnih.gov
The significance of ρ-TIA in receptor pharmacology research lies in its distinct mode of interaction with the three subtypes of the α1-adrenergic receptor (α1-AR). amegroups.cn Research has demonstrated that ρ-TIA acts as a non-competitive antagonist at the α1B-adrenoceptor subtype, while it functions as a competitive antagonist at the α1A- and α1D-adrenoceptor subtypes. smartox-biotech.comnih.govnih.govmedchemexpress.com This differential antagonism is a rare property and makes ρ-TIA an invaluable tool for distinguishing the specific functional roles of individual α1-AR subtypes in native tissues, a task that has been challenging due to the lack of highly subtype-selective drugs. nih.govamegroups.cn
Structural and mutational studies have provided insights into its mechanism. The peptide binds to an allosteric site on the extracellular surface of the α1B-adrenoceptor, a location distinct from the binding site of classical antagonists. ebi.ac.uknih.gov Key residues, particularly Arg-4 and Trp-3 in the ρ-TIA sequence, have been identified as crucial for its binding affinity. smartox-biotech.comnih.gov This unique allosteric interaction with the α1B-AR subtype offers a template for the development of novel, highly selective therapeutic agents. smartox-biotech.comamegroups.cn
Table 1: Structural Characteristics of this compound
| Property | Description | Source(s) |
|---|---|---|
| Amino Acid Sequence | Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2 | smartox-biotech.comguidetopharmacology.org |
| Length | 19 amino acids | smartox-biotech.com |
| Molecular Weight | ~2390.90 Da | smartox-biotech.com |
| Source Organism | Conus tulipa (Fish-hunting cone snail) | smartox-biotech.comguidetopharmacology.orgebi.ac.uk |
| Disulfide Bonds | Cys5-Cys11, Cys6-Cys19 | smartox-biotech.com |
| UniProtKB ID | P58811 | guidetopharmacology.orgebi.ac.uk |
Table 2: Receptor Binding Profile of this compound
| Receptor Subtype | Interaction Type | Inhibition Constant (IC50) | Key Findings | Source(s) |
|---|---|---|---|---|
| Human α1A-AR | Competitive Antagonist | 18 nM | Decreases ligand affinity (KD) without changing the number of binding sites (Bmax). | smartox-biotech.comnih.gov |
| Human α1B-AR | Non-competitive Antagonist | 2 nM | Decreases the number of binding sites (Bmax) without affecting ligand affinity (KD). Exhibits ~10-fold selectivity over α1A and α1D subtypes. | smartox-biotech.comnih.gov |
| Human α1D-AR | Competitive Antagonist | 25 nM | Decreases ligand affinity (KD) without changing the number of binding sites (Bmax). | smartox-biotech.comnih.gov |
| Rat α1A-AR | Competitive Antagonist | pA2 ≈ 7.2 | Antagonizes noradrenaline-induced contractions in rat vas deferens. | nih.gov |
| Rat α1B-AR | Non-competitive Antagonist | pIC50 ≈ 8.3 | Reduces the maximal response to noradrenaline in rat spleen. Potency is ~12 times higher than at rat α1A or α1D subtypes. | nih.gov |
| Rat α1D-AR | Competitive Antagonist | pA2 ≈ 7.2 | Antagonizes noradrenaline-induced contractions in rat aorta. | nih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Norepinephrine |
| Epinephrine |
| Phenoxybenzamine |
| Prazosin (B1663645) |
| Serotonin |
Properties
Molecular Formula |
C105H160N36O21S4 |
|---|---|
Molecular Weight |
2390.90 Da |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Phe-Asn-Trp-Arg-Cys5-Cys6-Leu-Ile-Pro-Ala-Cys11-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys19-NH2Disulfide bonds: Cys5-Cys11 and Cys6-Cys19Length (aa): 19 |
Origin of Product |
United States |
Origin and Isolation of Rho Conotoxin Tia
Discovery from Conus tulipa Venom
Rho-conotoxin-TIA is a peptide that was first isolated from the venom of the fish-hunting marine cone snail, Conus tulipa. smartox-biotech.commedchemexpress.com This species, also known as the tulip cone, employs a complex venom cocktail to rapidly immobilize its prey. The discovery of ρ-TIA was a result of comprehensive investigations into the molecular components of this venom.
Modern research has utilized an integrated "venomics" approach, combining transcriptomics and proteomics, to analyze the complex peptide composition of C. tulipa's venom. nih.govresearchgate.netnih.govuq.edu.au These studies involve sequencing the messenger RNA (transcriptome) from the snail's venom duct to predict the amino acid sequences of the conotoxin precursors and using mass spectrometry (proteomics) to identify the mature peptides present in the venom. nih.gov
Through this venomics strategy, ρ-TIA was identified as a component of the Superfamily A conopeptides. nih.gov Proteomic analysis of different sections of the C. tulipa venom duct revealed the distribution and relative abundance of various conotoxins. nih.gov Findings from liquid chromatography-mass spectrometry (LC-MS) profiles showed that ρ-TIA was a notable component, particularly in the proximal and proximal central sections of the venom duct. researchgate.net
Table 1: Relative Intensity of Key Conotoxins in Conus tulipa Venom Duct Sections Data derived from proteomic analysis of the proximal and proximal central sections.
| Compound | Relative Intensity (%) |
| This compound | 10.2% |
| Conopressin-T | 57.5% |
| T1.1 | 0.17% |
This detailed analysis confirmed the presence and relative expression levels of ρ-TIA within the venom, distinguishing it from hundreds of other peptides produced by the snail. nih.govresearchgate.net Such studies underscore the complexity of cone snail venoms and the precision of the methodologies required to identify individual components like ρ-TIA.
Methodologies for Natural Product Isolation
The isolation of a specific conotoxin such as ρ-TIA from crude venom is a multi-step process that relies on advanced biochemical techniques to separate a complex mixture of peptides.
The general workflow for isolating conotoxins involves several key stages:
Venom Extraction : The process begins with the dissection of the venom duct from collected Conus tulipa specimens and the extraction of the crude venom. mdpi.comnih.gov
Fractionation : The crude venom extract is then subjected to initial separation, a process known as fractionation. A common technique used is size-exclusion chromatography, which separates peptides based on their molecular size. mdpi.com
High-Performance Liquid Chromatography (HPLC) : The fractions obtained are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.govresearchgate.net This is a powerful technique that separates peptides based on their hydrophobicity. mdpi.com The venom fractions are passed through a column (commonly a C18 column) and eluted with a gradient of an organic solvent, such as acetonitrile (B52724). nih.govresearchgate.net This process is often repeated multiple times, with each step yielding a purer sample until the target peptide is isolated. nih.govresearchgate.net
Mass Spectrometry and Sequencing : Once a pure peptide is obtained, its molecular weight is determined using mass spectrometry. nih.govnih.gov Further analysis, often involving tandem mass spectrometry (MS/MS) and Edman degradation, is used to determine the precise amino acid sequence of the conotoxin. nih.govmdpi.com
This combination of chromatography for purification and spectrometry for identification is fundamental to conotoxin discovery. mdpi.com The integration of transcriptomics to predict peptide sequences with proteomics to confirm their presence and post-translational modifications has significantly accelerated the discovery and characterization of novel conotoxins like ρ-TIA. nih.govmdpi.com
Molecular Architecture and Biosynthetic Insights
Primary Structural Characterization: Amino Acid Sequence Determination
The primary structure of a peptide is fundamental to its function, and for ρ-TIA, it is a single polypeptide chain composed of 19 amino acids. smartox-biotech.com The specific sequence of these amino acids has been determined and is presented below. The sequence is notable for its composition, which includes several charged and hydrophobic residues that are crucial for its interaction with its biological target.
The determined amino acid sequence for Rho-conotoxin TIA is: Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH₂ smartox-biotech.com
This sequence can be represented in a more detailed format in the following table:
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Phe | F |
| 2 | Asn | N |
| 3 | Trp | W |
| 4 | Arg | R |
| 5 | Cys | C |
| 6 | Cys | C |
| 7 | Leu | L |
| 8 | Ile | I |
| 9 | Pro | P |
| 10 | Ala | A |
| 11 | Cys | C |
| 12 | Arg | R |
| 13 | Arg | R |
| 14 | Asn | N |
| 15 | His | H |
| 16 | Lys | K |
| 17 | Lys | K |
| 18 | Phe | F |
| 19 | Cys | C |
Disulfide Bond Connectivity and Tertiary Folding Patterns
A defining characteristic of many conotoxins, including ρ-TIA, is the presence of multiple cysteine residues that form intramolecular disulfide bonds. These covalent linkages are critical for establishing the peptide's stable three-dimensional structure, or tertiary fold, which is essential for its biological activity. nih.gov
Rho-conotoxin TIA contains four cysteine residues at positions 5, 6, 11, and 19 of its amino acid sequence. smartox-biotech.com These form two specific disulfide bridges:
Cys5 - Cys11
Cys6 - Cys19 smartox-biotech.com
This specific pattern of disulfide connectivity is a key structural feature. While ρ-TIA shares a similar cysteine framework with α-conotoxins, its different disulfide connectivity results in a distinct tertiary structure and, consequently, a different pharmacological profile. nih.govmdpi.com The folding of conopeptides is largely governed by their cysteine framework and the spacing between the cysteine residues. nih.gov The resulting compact structure of ρ-TIA is stabilized by these disulfide bonds, making it resistant to proteases. mdpi.com
Biosynthetic Pathway and Post-Translational Processing
The biosynthesis of conotoxins is a complex process that begins with the translation of a precursor protein. mdpi.com While the specific precursor for ρ-TIA is not detailed in the available research, the general pathway for conotoxins provides significant insight. Conotoxin precursors are typically organized into three regions: an N-terminal signal sequence, a "pro" region, and the C-terminal "toxin" region that encodes the mature peptide. mdpi.com The highly conserved signal sequence is crucial for directing the precursor to the secretory pathway. mdpi.com
Following translation, the precursor protein undergoes several post-translational modifications (PTMs) to yield the final, active conotoxin. These modifications are critical for the structure and function of the peptide. scialert.net For Rho-conotoxin TIA, a key post-translational modification is the amidation of the C-terminal cysteine residue . guidetopharmacology.org This amidation is a common feature among conotoxins and is known to play a role in the peptide's stability and biological activity. t3db.ca
The propeptide region is believed to contain recognition signals for the enzymes responsible for these post-translational modifications. scialert.net After modification, the mature toxin is liberated by proteolytic cleavage, a process carried out by specialized endoproteases within the venom duct of the cone snail. scialert.net The formation of the correct disulfide bonds is also a crucial step in the maturation process, guided by enzymes such as protein disulfide isomerases. frontiersin.org
Pharmacological Profile and Molecular Mechanism of Action
Identification and Characterization of Primary Molecular Targets
Rho-conotoxin TIA (ρ-TIA), a peptide isolated from the venom of the fish-hunting marine cone snail Conus tulipa, is a selective antagonist of α1-adrenoceptors. canterbury.ac.uksmartox-biotech.com It also demonstrates inhibitory effects on noradrenaline transporters. canterbury.ac.ukkau.edu.sa Notably, ρ-TIA does not affect α2-adrenoceptors, calcium or sodium channels, or nicotinic acetylcholine (B1216132) or muscarinic receptors. canterbury.ac.ukkau.edu.sa
Alpha-1 Adrenoceptor Subtype Specificity (α1A, α1B, α1D)
ρ-TIA exhibits differential selectivity for the three subtypes of the α1-adrenergic receptor (α1-AR). Radioligand binding assays have shown that ρ-TIA is approximately 10-fold more selective for the human α1B-adrenoceptor subtype over the α1A and α1D subtypes. smartox-biotech.comnih.gov In studies using rat tissues, ρ-TIA's potency was found to be 12 times higher at the α1B-adrenoceptors in the spleen compared to the α1A-adrenoceptors in the vas deferens and the α1D-adrenoceptors in the aorta. nih.gov
The mode of antagonism also varies between subtypes. ρ-TIA acts as a non-competitive antagonist at α1B-adrenoceptors but as a competitive antagonist at α1A and α1D-adrenoceptors. smartox-biotech.comnih.gov
| Receptor Subtype | Species | IC50 (nM) | Binding Characteristics |
|---|---|---|---|
| α1A-AR | Human | 18 | Competitive |
| α1B-AR | Human | 2 | Non-competitive |
| α1D-AR | Human | 25 | Competitive |
Noradrenaline Transporter Interactions
In addition to its effects on α1-adrenoceptors, ρ-TIA has been found to inhibit the neuronal noradrenaline transporter (NET). kau.edu.saresearchgate.net This interaction appears to be non-competitive. researchgate.net
Receptor Binding Characteristics
Ligand Affinity and Selectivity Profiling
Radioligand binding assays have been instrumental in characterizing the affinity and selectivity of ρ-TIA. For human α1-adrenoceptor subtypes, the IC50 values for the inhibition of 125I-BE binding by ρ-TIA were determined to be 18 nM for α1A-AR, 2 nM for α1B-AR, and 25 nM for α1D-AR. smartox-biotech.com This demonstrates its higher affinity for the α1B subtype. smartox-biotech.com Further studies have confirmed this selectivity, showing a greater potency at the α1B subtype compared to the α1A and α1D subtypes. nih.gov
| Ligand | Receptor Subtype | Species | Assay | Affinity (IC50 in nM) |
|---|---|---|---|---|
| Rho-conotoxin TIA | α1A-AR | Human | 125I-BE Inhibition | 18 |
| Rho-conotoxin TIA | α1B-AR | Human | 125I-BE Inhibition | 2 |
| Rho-conotoxin TIA | α1D-AR | Human | 125I-BE Inhibition | 25 |
Allosteric versus Orthosteric Binding Mechanisms
The interaction of ρ-TIA with α1-adrenoceptors showcases a fascinating example of subtype-dependent binding mechanisms. At the human α1B-adrenoceptor, ρ-TIA acts as a non-competitive, allosteric antagonist. smartox-biotech.comnih.gov This is evidenced by its ability to decrease the maximum number of binding sites (Bmax) for radioligands without altering their affinity (KD). smartox-biotech.comnih.govnih.gov This inhibition is reversible upon washing. nih.gov Furthermore, ρ-TIA increases the dissociation rate of the orthosteric antagonist [3H]prazosin from the α1B-adrenoceptor, a hallmark of allosteric interaction. nih.gov
In contrast, at the human α1A and α1D-adrenoceptors, ρ-TIA functions as a competitive antagonist. smartox-biotech.comnih.gov This is supported by the observation that it decreases the affinity (increases the KD) of radioligands without changing the Bmax. smartox-biotech.comnih.govnih.gov This suggests that ρ-TIA binds to the same, or an overlapping, site as the orthosteric ligands on these two subtypes. smartox-biotech.comnih.gov
The unique allosteric antagonism of ρ-TIA at the α1B-adrenoceptor is thought to arise from its interaction with a binding site on the receptor that is distinct from the classical orthosteric binding site. nih.gov
Functional Modulation of Cellular Responses
The differential binding mechanisms of ρ-TIA translate into distinct functional effects on cellular signaling. In HEK293 cells expressing human α1-adrenoceptor subtypes, ρ-TIA reduces the maximal norepinephrine-stimulated formation of [3H]inositol phosphate (B84403) in cells with α1B-adrenoceptors, which is consistent with non-competitive antagonism. nih.gov Conversely, in cells expressing α1A or α1D-adrenoceptors, ρ-TIA competitively inhibits these responses. nih.gov
In isolated rat tissues, ρ-TIA has been shown to inhibit α1-adrenoceptor-mediated increases in cytosolic Ca2+ concentration triggered by norepinephrine (B1679862) in the vas deferens. smartox-biotech.comnih.gov In the rat spleen, which predominantly expresses α1B-adrenoceptors, ρ-TIA causes a significant reduction in the maximal response to noradrenaline, further supporting its non-competitive antagonist activity at this subtype. nih.gov In contrast, in the rat vas deferens (α1A) and aorta (α1D), ρ-TIA antagonizes noradrenaline-induced contractions without affecting the maximal response, which is characteristic of competitive antagonism. nih.gov
Inhibition of Intracellular Calcium Mobilization
Rho-Conotoxin-TIA (ρ-TIA) exerts a significant inhibitory effect on the mobilization of intracellular calcium (Ca2+) that is triggered by α1-adrenoceptor agonists. smartox-biotech.comnih.gov The α1-adrenergic receptors (α1-ARs), particularly the α1B subtype, are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. amegroups.cnnih.gov Activation of this pathway stimulates phospholipase C, leading to the generation of the second messengers inositol (B14025) (1,4,5) triphosphate (IP3) and diacylglycerol (DAG). amegroups.cnnih.gov IP3 then binds to its receptors on the endoplasmic reticulum, prompting the release of stored calcium into the cytosol. nih.govplos.org
In experimental models using the isolated rat vas deferens, ρ-TIA has been shown to inhibit the increases in cytosolic Ca2+ concentration that are mediated by α1-adrenoceptors in response to norepinephrine. smartox-biotech.comnih.gov By acting as an antagonist at these receptors, ρ-TIA effectively curtails the signaling cascade at an early point, thereby preventing the generation of IP3 and the subsequent release of intracellular calcium. smartox-biotech.comamegroups.cn
Impact on Adrenergic Signal Transduction Pathways
This compound is a potent modulator of adrenergic signal transduction, acting as a selective antagonist of α1-adrenoceptors. smartox-biotech.comscispace.com Its mechanism of inhibition is notably subtype-dependent. It functions as a non-competitive, allosteric inhibitor at the α1B-adrenoceptor (α1B-AR), while exhibiting competitive antagonism at the α1A- and α1D-adrenoceptor subtypes. smartox-biotech.comamegroups.cn This unique profile suggests that ρ-TIA interacts with a novel binding site specific to the α1B-AR. amegroups.cn
The primary signaling cascade for all α1-AR subtypes is the Gq/11 pathway, which culminates in the mobilization of intracellular calcium and the activation of protein kinase C. amegroups.cnnih.gov As a non-competitive antagonist of the α1B-AR, ρ-TIA reduces the maximal response stimulated by norepinephrine in cells expressing this receptor subtype. smartox-biotech.com This allosteric inhibition of the Gq/11 pathway prevents the physiological downstream effects typically mediated by α1B-AR activation, such as the contraction of smooth muscle in tissues like the vas deferens, spleen, and aorta. proteopedia.org At the α1A- and α1D-ARs, its competitive action suggests it vies with endogenous ligands at or near the orthosteric binding site. smartox-biotech.com
| Receptor Subtype | Mechanism of Inhibition | Effect on Radioligand Binding | Functional Effect | Reference |
|---|---|---|---|---|
| α1A-AR | Competitive | Decreases affinity (KD) without changing Bmax | Competitively inhibits norepinephrine-stimulated responses | smartox-biotech.com |
| α1B-AR | Non-competitive / Allosteric | Decreases the number of binding sites (Bmax) without changing KD | Reduces maximal norepinephrine-stimulated responses | smartox-biotech.com |
| α1D-AR | Competitive | Decreases affinity (KD) without changing Bmax | Competitively inhibits norepinephrine-stimulated responses | smartox-biotech.com |
Detailed Allosteric Mechanism on G-Protein Coupled Receptors
Identification of Extracellular Surface Allosteric Sites
Research combining homology modeling, molecular docking, and mutational studies has successfully identified a novel allosteric site for ρ-TIA on the extracellular surface (ECS) of the α1B-adrenoceptor. nih.govrcsb.org This binding site is distinct from the conserved orthosteric pocket where endogenous catecholamines bind. nih.govnih.gov The allosteric site is located on transmembrane helices (TMH) 6 and 7, near the base of extracellular loop 3 (ECL3). proteopedia.orgnih.govrcsb.org Systematic mutagenesis of the α1B-AR's extracellular surface revealed 14 key residues that influence the binding of ρ-TIA, confirming the location of this unique pharmacophore. nih.govrcsb.org The discovery of this site provides insight into how peptide toxins can allosterically modulate GPCR function by interacting exclusively with the extracellular domains. nih.gov
Molecular Interactions with Receptor Residues (e.g., Arg-4, Trp-3 of Rho-TIA; Asp-327, Phe-330 of α1B-AR)
The high-affinity binding of ρ-TIA to its allosteric site is stabilized by a network of specific molecular interactions, which have been elucidated through double mutant cycle analysis and docking simulations. nih.govrcsb.org The most critical interactions involve two key residues of the ρ-TIA peptide: Arginine-4 (Arg-4) and Tryptophan-3 (Trp-3). nih.gov
The binding is predominantly anchored by:
A salt bridge between the positively charged Arg-4 of ρ-TIA and the negatively charged Aspartic acid-327 (Asp-327) on the α1B-AR. proteopedia.orgnih.govrcsb.org
A cation-π interaction also involving Arg-4 of ρ-TIA and the aromatic ring of Phenylalanine-330 (Phe-330) on the receptor. proteopedia.orgnih.govrcsb.org
A T-stacking-π interaction between Trp-3 of ρ-TIA and the same Phe-330 residue of the receptor. proteopedia.orgnih.govrcsb.org
Further stability is provided by several water-bridging hydrogen bonds between the peptide and the receptor. nih.govrcsb.org These include interactions between Asn-2 of ρ-TIA and Val-197 of the receptor, Trp-3 of ρ-TIA and Ser-318 of the receptor, and the positively charged N-terminus of the peptide with Glu-186 of the receptor. proteopedia.orgnih.govrcsb.org Structure-activity studies have confirmed that Arg-4 is the most important residue for the peptide's activity. smartox-biotech.comnih.gov
| Rho-TIA Residue | α1B-AR Residue | Type of Interaction | Reference |
|---|---|---|---|
| Arg-4 | Asp-327 | Salt Bridge | proteopedia.orgnih.govrcsb.org |
| Arg-4 | Phe-330 | Cation-π | proteopedia.orgnih.govrcsb.org |
| Trp-3 | Phe-330 | T-stacking-π | proteopedia.orgnih.govrcsb.org |
| Asn-2 | Val-197 | Water-bridging Hydrogen Bond | proteopedia.orgnih.govrcsb.org |
| Trp-3 | Ser-318 | Water-bridging Hydrogen Bond | proteopedia.orgnih.govrcsb.org |
| N-terminus | Glu-186 | Water-bridging Hydrogen Bond | proteopedia.orgnih.govrcsb.org |
Conformational Changes Induced by Allosteric Binding
The binding of ρ-TIA to its extracellular allosteric site is sufficient to inhibit agonist signaling, indicating that this interaction induces or stabilizes a receptor conformation that is incompatible with activation. proteopedia.orgnih.govrcsb.org While the precise structural rearrangement has not been fully detailed, the functional consequences are clear. For the α1B-AR, ρ-TIA acts as a non-competitive antagonist, meaning it does not prevent the binding of the agonist (norepinephrine) or a competitive antagonist (prazosin) to the orthosteric site. nih.gov Instead, it increases the dissociation rate of prazosin (B1663645), suggesting it alters the conformation of the orthosteric pocket. nih.gov
The binding of ρ-TIA to the extracellular ends of TMH6 and TMH7 likely prevents the conformational movements in these helices that are necessary for receptor activation and subsequent G-protein coupling. nih.govuq.edu.au This allosteric modulation effectively locks the receptor in an inactive or non-signaling state, thereby preventing the transduction of the agonist-induced signal and inhibiting the downstream physiological response. nih.gov
Structure Activity Relationship Sar of Rho Conotoxin Tia
Identification of Key Amino Acid Residues for Biological Activity (e.g., Arg-4, Ile-8)
Alanine-scanning mutagenesis and other substitution studies have been instrumental in identifying the amino acid residues of ρ-TIA that are critical for its biological activity. These investigations have revealed that a cluster of residues plays a pivotal role in the peptide's potency and its interaction with α1-adrenoceptors.
Arginine-4 (Arg-4) has been consistently identified as the most critical residue for the activity of ρ-TIA. smartox-biotech.commayflowerbio.comnih.gov Its removal or substitution leads to a significant decline in the peptide's ability to antagonize α1-adrenoceptors. smartox-biotech.com This is attributed to the formation of a salt bridge between the positively charged guanidinium (B1211019) group of Arg-4 and negatively charged residues on the receptor, such as Asp-327. nih.gov
Isoleucine-8 (Ile-8) is another key residue that dictates the mode of inhibition of ρ-TIA at the α1B-adrenoceptor subtype. smartox-biotech.comnih.gov Mutation of Ile-8 to alanine (B10760859) (I8A) results in a shift from noncompetitive to competitive antagonism, highlighting its importance in the allosteric modulation of this receptor subtype. smartox-biotech.comnih.gov While the I8A mutation only slightly reduces potency at the α1B-adrenoceptor, it fundamentally alters the mechanism of interaction. smartox-biotech.comnih.gov
Other residues, including Tryptophan-3 (Trp-3) and Phenylalanine-18 (Phe-18) , also contribute to the binding and selectivity of ρ-TIA. nih.govnih.gov Trp-3 is involved in a T-stacking-π interaction with Phe-330 on the α1B-adrenoceptor. nih.gov Mutations at the Phe-18 position, such as F18A and F18N, have been shown to increase the selectivity of ρ-TIA for the α1B-adrenoceptor subtype. smartox-biotech.comnih.gov
| Residue | Position | Observed Role in Biological Activity | Interaction with Receptor |
|---|---|---|---|
| Arginine | 4 | Crucial for overall activity; significant loss of potency upon mutation. smartox-biotech.comnih.gov | Forms a salt bridge with receptor residues (e.g., Asp-327). nih.gov |
| Isoleucine | 8 | Determines the noncompetitive nature of inhibition at α1B-adrenoceptors. smartox-biotech.comnih.gov | Critical for allosteric modulation. smartox-biotech.comnih.gov |
| Tryptophan | 3 | Contributes to binding affinity. nih.gov | Participates in a T-stacking-π interaction with Phe-330. nih.gov |
| Phenylalanine | 18 | Influences subtype selectivity for α1B-adrenoceptors. smartox-biotech.comnih.gov | Mutations can enhance selectivity. smartox-biotech.comnih.gov |
Effects of N-terminal Truncation and Point Mutations on Receptor Interaction
Modifications to the N-terminus of ρ-TIA have a pronounced effect on its biological activity. Truncation of the N-terminal residues leads to a decrease in the peptide's potency. smartox-biotech.com A significant drop in activity is observed upon the removal of the first four residues, underscoring the importance of this region and particularly Arg-4 for receptor interaction. smartox-biotech.com
| Modification | Effect on Activity | Impact on Receptor Interaction |
|---|---|---|
| N-terminal Truncation (removal of Arg-4) | Large decline in activity. smartox-biotech.com | Loss of critical binding interactions. smartox-biotech.com |
| I8A Mutation | Slightly reduced potency at α1B-ARs; change from noncompetitive to competitive inhibition. smartox-biotech.comnih.gov | Alters the allosteric modulation mechanism. smartox-biotech.comnih.gov |
| F18A Mutation | Increased selectivity for α1B-ARs. smartox-biotech.comnih.gov | Modifies subtype-specific interactions. smartox-biotech.comnih.gov |
| F18N Mutation | Increased subtype selectivity. smartox-biotech.comnih.gov | Enhances preferential binding to α1B-ARs. smartox-biotech.comnih.gov |
Role of Disulfide Bonds in Structural Integrity and Activity
Like many conotoxins, the structure of ρ-TIA is stabilized by disulfide bonds. mdpi.comcanterbury.ac.uk These covalent cross-links between cysteine residues are essential for maintaining the peptide's three-dimensional fold, which in turn is crucial for its biological activity. mdpi.comcanterbury.ac.uk The disulfide bridge arrangement in ρ-TIA contributes to a compact and stable structure, which is a common feature of conotoxins that allows for high potency and selectivity. kau.edu.samdpi.comcanterbury.ac.uk The specific disulfide connectivity in ρ-TIA is Cys5-Cys11 and Cys6-Cys19. smartox-biotech.com This framework defines the loops of the peptide and orients the key amino acid residues in the correct conformation for optimal interaction with the receptor. mdpi.com Although conotoxins with similar cysteine frameworks can exhibit different disulfide connectivity and thus different structures and functions, the specific pattern in ρ-TIA is integral to its activity as an α1-adrenoceptor antagonist. mdpi.comcanterbury.ac.uk
Rational Design and Synthesis of Analogues for SAR Elucidation
The insights gained from SAR studies have paved the way for the rational design and synthesis of ρ-TIA analogues. nih.govnih.gov By systematically modifying the peptide sequence, researchers can further probe the molecular basis of its interaction with α1-adrenoceptors and develop new molecules with improved properties. researchgate.net The synthesis of truncated versions and peptides with point mutations has been a key strategy in these efforts. smartox-biotech.com
Computational modeling, in conjunction with chemical synthesis and pharmacological testing, offers a powerful approach for designing novel analogues. nih.gov By understanding the key pharmacophore of ρ-TIA, it is possible to design smaller, more stable, or more selective molecules that retain the desired biological activity. For instance, the knowledge that specific residues in loop II of other conotoxins are critical for subtype selectivity can inform the design of ρ-TIA analogues with tailored receptor binding profiles. nih.gov The ultimate goal of these studies is to create a detailed map of the interactions between ρ-TIA and its receptor, which can guide the development of new therapeutic leads. researchgate.net
Advanced Research Methodologies for Rho Conotoxin Tia Characterization
Peptide Synthesis Techniques
The chemical synthesis of ρ-conotoxin-TIA, a 19-amino-acid peptide with two disulfide bonds, is a complex process that relies on precise and controlled chemical strategies to ensure the correct sequence and three-dimensional fold. smartox-biotech.com
The linear sequence of ρ-conotoxin-TIA is assembled using automated Fastmoc Solid Phase Peptide Synthesis (SPPS). nih.gov This method involves building the peptide chain step-by-step while it is temporarily attached to an insoluble resin support.
The synthesis is typically performed on an automated peptide synthesizer. nih.gov A Rink amide resin is often used to produce a C-terminally amidated peptide, which is a common post-translational modification in conotoxins. nih.govresearchgate.net The process utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the N-terminus of each amino acid is protected by an Fmoc group. nih.gov Side-chain protecting groups are also employed for reactive amino acid residues such as Cys(Trt), Arg(Pbf), and Trp(Boc) to prevent unwanted side reactions. nih.gov
Activation of the incoming amino acid for coupling is achieved using reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIEA). nih.gov Following each coupling step, the Fmoc protecting group is removed with a piperidine (B6355638) solution to deprotect the N-terminus for the next coupling cycle. nih.gov After the full peptide chain is assembled, the peptide is cleaved from the resin and its side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) and ethane (B1197151) dithiol. nih.gov
Table 1: Representative SPPS Protocol for ρ-Conotoxin-TIA Synthesis nih.gov
| Parameter | Description |
|---|---|
| Synthesis Method | Automated Fmoc Solid Phase Peptide Synthesis (SPPS) |
| Synthesizer | Protein Technologies Symphony |
| Resin | Rink amide resin |
| Chemistry | Fmoc/tBu (Fmoc for Nα-amino group; tert-butyl based for side-chains) |
| Activation/Coupling | HBTU/DIEA in situ activation |
| Fmoc Deprotection | 30% piperidine in DMF |
| Cleavage Cocktail | TFA/H₂O/triisopropyl silane/ethane dithiol (87.5:5:5:2.5) |
A critical step following the synthesis of the linear peptide is the formation of the two specific disulfide bonds (Cys5-Cys11 and Cys6-Cys19) that define the native structure of ρ-conotoxin-TIA. smartox-biotech.com Achieving the correct connectivity is essential for the peptide's biological activity.
One advanced strategy is a photolysis-mediated "one-pot" method for regioselective disulfide bond formation. oregonstate.edunih.gov This technique utilizes ortho-nitroveratryl (oNV) as a photolabile protecting group for specific cysteine pairs. oregonstate.edu By combining this with other cysteine protection strategies, researchers can direct the formation of the disulfide bridges in a controlled manner. The process involves an initial oxidation to form the first disulfide bond, followed by exposure to UV light, which cleaves the photolabile protecting groups on the second pair of cysteines, allowing the second bond to form. researchgate.net This method is highly efficient, capable of generating the two disulfide bridges in under an hour, which is a significant improvement over more time-consuming traditional folding methods. oregonstate.edunih.gov
High-Resolution Structural Determination
Determining the precise three-dimensional structure of ρ-conotoxin-TIA is crucial for understanding its mechanism of action and for guiding the design of new therapeutic agents.
The high-resolution solution structure of ρ-conotoxin-TIA has been determined using nuclear magnetic resonance (NMR) spectroscopy. pdbj.orgebi.ac.uk This technique provides detailed information about the peptide's conformation in a solution environment, which mimics its physiological state more closely than a crystalline form. The resulting structure is deposited in the Protein Data Bank under the accession code 2LR9. pdbj.orgebi.ac.ukkaist.ac.kr
Table 2: NMR Structural Statistics for ρ-Conotoxin-TIA (PDB: 2LR9) ebi.ac.ukkaist.ac.kr
| Metric | Value |
|---|---|
| PDB Accession Code | 2LR9 |
| Experimental Method | Solution NMR |
| Number of Models | 20 |
| Well-defined Residues (Core) | 2-19 (of 20) |
| Backbone RMSD (Medoid Model) | 0.21 Å |
| Structure Solution Software | CYANA, CNS |
While NMR provides the solution structure of the peptide itself, X-ray crystallography is a powerful technique for visualizing the peptide in complex with its biological target. mdpi.com For conotoxins, obtaining a crystal structure of a peptide-receptor complex can reveal the precise molecular interactions, including specific hydrogen bonds, salt bridges, and hydrophobic contacts that govern binding and selectivity. nih.gov
As of the available research, a high-resolution X-ray crystal structure of ρ-conotoxin-TIA in a complex with an α1-adrenoceptor has not been reported. The majority of conotoxin structures have been solved by NMR, with only a limited number determined by X-ray crystallography, primarily when complexed with a target protein. kau.edu.sacanterbury.ac.uk However, the refined NMR structure of ρ-TIA has been successfully used in homology modeling and docking studies, using the crystal structure of the related turkey β1-adrenergic receptor as a template to predict the binding site on the α1B-adrenoceptor. nih.govrcsb.org These computational studies, validated by mutagenesis, have provided significant insights into the allosteric binding site on the receptor's extracellular surface. nih.govproteopedia.org
Biochemical and Biophysical Characterization Assays
A variety of assays are used to characterize the pharmacological activity of ρ-conotoxin-TIA and to dissect the contributions of individual amino acid residues to its function.
Radioligand Binding Assays: These assays are used to determine the binding affinity of ρ-conotoxin-TIA for different α1-adrenoceptor subtypes. smartox-biotech.com By competing against a radiolabeled ligand (such as [¹²⁵I]HEAT), the inhibitory concentration (IC₅₀) of the peptide can be measured. smartox-biotech.com These studies have shown that ρ-TIA is approximately 10-fold selective for the human α1B-adrenoceptor subtype over the α1A and α1D subtypes. smartox-biotech.com
Functional Assays: The inhibitory effect of ρ-TIA on receptor function is often measured using cell-based assays that monitor downstream signaling. For α1-adrenoceptors, this typically involves measuring changes in intracellular calcium concentration in response to an agonist like norepinephrine (B1679862). smartox-biotech.commedchemexpress.com Such assays have confirmed that ρ-TIA inhibits α1-adrenoceptor-mediated increases in cytosolic Ca²⁺. smartox-biotech.com
Competition Kinetics: To determine whether the inhibition is competitive or non-competitive, kinetic binding assays are performed. For ρ-TIA, it was observed that the peptide increased the dissociation rate of the competitive antagonist prazosin (B1663645) from the α1B-adrenoceptor without affecting its association rate, which is characteristic of a non-competitive, allosteric inhibitor. smartox-biotech.commedchemexpress.com
Alanine (B10760859) Scanning Mutagenesis: This technique, often referred to as an "alanine walk," involves systematically replacing each amino acid residue in ρ-TIA with alanine. smartox-biotech.com The resulting analogs are then tested for activity to identify key residues crucial for binding and function. This approach identified Arg4 as a critical residue for the potency of ρ-TIA. smartox-biotech.com
Double Mutant Cycle Analysis: This sophisticated method is used to confirm direct interactions between specific residues on the peptide and the receptor. nih.gov It involves mutating a residue on the peptide and a suspected interacting residue on the receptor, both individually and together, and measuring the change in binding affinity for each construct. This analysis confirmed a direct salt bridge interaction between Arg4 of ρ-TIA and Asp327 on the α1B-adrenoceptor. rcsb.org
Table 3: Binding Affinity of ρ-Conotoxin-TIA at Human α₁-Adrenoceptor Subtypes smartox-biotech.com
| Receptor Subtype | IC₅₀ (nM) | Mode of Inhibition |
|---|---|---|
| α1A-AR | 18 | Competitive |
| α1B-AR | 2 | Non-competitive |
| α1D-AR | 25 | Competitive |
Radioligand Binding Assays (e.g., using [125I]HEAT, [3H]prazosin)
Radioligand binding assays have been fundamental in determining the affinity and selectivity of ρ-TIA for different α1-adrenoceptor subtypes. These assays utilize radiolabeled ligands, such as [125I]HEAT (2-[[β-(4-hydroxyphenyl)ethyl]aminomethyl]-1-tetralone) and [3H]prazosin, which are known to bind to these receptors.
In studies using membranes from HEK293 cells expressing recombinant rat α1-adrenoceptors, ρ-TIA demonstrated differential effects. nih.gov For the α1B-adrenoceptor subtype, ρ-TIA decreased the maximum number of binding sites (Bmax) for [125I]HEAT without altering the binding affinity (Kd), which is characteristic of non-competitive antagonism. nih.gov Conversely, for the α1A- and α1D-adrenoceptor subtypes, ρ-TIA decreased the affinity (increased Kd) without affecting the Bmax, indicating competitive antagonism. nih.gov
Further research on human α1-adrenoceptor subtypes confirmed that ρ-TIA is approximately 10-fold more selective for the α1B-adrenoceptor over the α1A- and α1D-adrenoceptors. smartox-biotech.comnih.gov Kinetic binding experiments using [3H]prazosin on the α1B-adrenoceptor showed that while ρ-TIA did not affect the association rate of the radioligand, it significantly increased the dissociation rate. smartox-biotech.comnih.gov This observation provides further evidence for its non-competitive (allosteric) mode of action at this subtype. smartox-biotech.comnih.gov The IC50 values for ρ-TIA, representing the concentration required to inhibit 50% of radioligand binding, further illustrate its selectivity. For the inhibition of 125I-BE binding, the IC50 values were 18 nM for the human α1A-AR, 2 nM for the α1B-AR, and 25 nM for the α1D-AR. smartox-biotech.com
A summary of the radioligand binding assay findings is presented in the table below:
Table 1: Radioligand Binding Assay Results for ρ-Conotoxin-TIA| Receptor Subtype | Radioligand | Effect on Bmax | Effect on Kd | Antagonism Type | Reference |
|---|---|---|---|---|---|
| Rat α1B-AR | [125I]HEAT | Decrease | No change | Non-competitive | nih.gov |
| Rat α1A-AR | [125I]HEAT | No change | Decrease | Competitive | nih.gov |
| Rat α1D-AR | [125I]HEAT | No change | Decrease | Competitive | nih.gov |
| Human α1B-AR | [3H]prazosin | Decrease | No change | Non-competitive | smartox-biotech.comnih.gov |
| Human α1A-AR | [3H]prazosin | No change | Decrease | Competitive | smartox-biotech.com |
In Vitro Functional Assays (e.g., isolated organ bath studies, cellular signaling assays)
In vitro functional assays are crucial for understanding the physiological effects of ρ-TIA. Isolated organ bath studies have been particularly informative. In the isolated rat vas deferens, which primarily expresses α1A-adrenoceptors, ρ-TIA acted as a competitive antagonist against noradrenaline-induced contractions. nih.govbvsalud.org Similarly, in the rat aorta (predominantly α1D-adrenoceptors), it also displayed competitive antagonism. nih.govbvsalud.org However, in the rat spleen, where α1B-adrenoceptors are dominant, ρ-TIA caused a significant reduction in the maximal response to noradrenaline, a hallmark of non-competitive antagonism. nih.govbvsalud.org The potency of ρ-TIA was found to be 12 times higher in the spleen compared to the vas deferens and aorta. nih.gov
Cellular signaling assays in HEK293 cells expressing human α1-adrenoceptor subtypes have corroborated these findings. ρ-TIA reduced the maximal norepinephrine-stimulated formation of [3H]inositol phosphate (B84403) in cells with α1B-adrenoceptors, but acted as a competitive inhibitor in cells expressing α1A- or α1D-adrenoceptors. smartox-biotech.com It also inhibited increases in cytosolic Ca2+ concentration triggered by norepinephrine in the rat vas deferens. smartox-biotech.com
Computational Approaches
Computational methods have been instrumental in providing a molecular-level understanding of the interaction between ρ-TIA and its target receptors.
Homology Modeling of Target Receptors
Due to the lack of a crystal structure for the α1B-adrenoceptor, researchers have utilized homology modeling. rcsb.orgproteopedia.org The crystal structure of the turkey β1-adrenergic receptor has served as a template to build a model of the α1B-adrenoceptor. rcsb.orgproteopedia.orgnih.gov This model was crucial for subsequent docking and simulation studies to identify the binding site of ρ-TIA. rcsb.orgproteopedia.org
Molecular Docking and Dynamics Simulations
Molecular docking simulations, using a refined NMR structure of ρ-TIA and the homology model of the α1B-adrenoceptor, have been performed to predict the binding mode of the toxin. rcsb.orgnih.gov These simulations, combined with mutational data, identified a binding site for ρ-TIA on the extracellular surface (ECS) of the receptor, distinct from the binding site of classical competitive antagonists. nih.govrcsb.orgnih.gov The docking studies predicted key interactions, including a salt bridge and cation-π interactions. rcsb.orgproteopedia.org Specifically, flexible solvated docking simulations using Haddock were employed, with experimentally determined restraints to refine the binding mode. nih.gov
Double Mutant Cycle Analysis for Binding Interaction Validation
To validate the interactions predicted by molecular modeling, double mutant cycle analysis has been employed. rcsb.orgproteopedia.org This technique involves creating mutations in both the ligand (ρ-TIA) and the receptor (α1B-adrenoceptor) and measuring the change in binding affinity. This analysis confirmed that the binding of ρ-TIA is dominated by a salt bridge between Arginine-4 of ρ-TIA and Aspartate-327 of the receptor, a cation-π interaction between Arginine-4 of ρ-TIA and Phenylalanine-330 of the receptor, and a T-stacking-π interaction between Tryptophan-3 of ρ-TIA and Phenylalanine-330 of the receptor. rcsb.orgproteopedia.orgnih.gov Furthermore, water-bridging hydrogen bonds between other residues of the toxin and the receptor were also identified as important for the interaction. rcsb.orgproteopedia.org These findings reveal that peptide binding to the ECS on transmembrane helices 6 and 7 is sufficient to allosterically inhibit agonist signaling. rcsb.orgproteopedia.org
Genetic and Transcriptomic Approaches in Conotoxin Discovery and Characterization
The discovery and initial characterization of conotoxins like ρ-TIA have been revolutionized by genetic and transcriptomic methods. mdpi.com Traditionally, conotoxin discovery relied on the purification of peptides from venom, a time-consuming process. nih.gov Modern high-throughput sequencing of venom gland transcriptomes allows for the rapid identification of a vast number of conotoxin precursor sequences. mdpi.comnih.govresearchgate.net
This approach provides an unbiased list of potential conotoxins, which can then be synthesized and pharmacologically characterized. mdpi.com For instance, transcriptomic analysis of the venom duct of various Conus species has led to the discovery of thousands of previously unknown venom peptide sequences. mdpi.com The combination of transcriptomics with proteomics (a "venomics" approach) is a powerful strategy to catalogue the complete venom composition, including conotoxins and other functional peptides. csic.esnih.gov This integrated approach has been instrumental in identifying novel conotoxins and understanding their diversity, which arises from a combination of genetic variation and extensive post-translational modifications. nih.govfrontiersin.orgnih.gov
The table below lists the chemical compounds mentioned in this article.
Utility of Rho Conotoxin Tia As a Pharmacological Tool
Selective Probe for Adrenergic Receptor System Research
ρ-TIA is distinguished as a potent and selective antagonist of α1-adrenergic receptors (α1-ARs), a class of GPCRs that mediate physiological responses to norepinephrine (B1679862) and epinephrine. amegroups.cnvliz.be It is the only known conopeptide with significant activity at these receptors. scispace.com Its primary utility as a research probe lies in its ability to selectively differentiate between the three main subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. smartox-biotech.comscialert.net
Research has demonstrated that ρ-TIA exhibits a notable preference for the human α1B-AR subtype. smartox-biotech.commedchemexpress.com Radioligand binding assays have quantified this selectivity, revealing a 10-fold higher affinity for the α1B-AR compared to the α1A-AR and α1D-AR. smartox-biotech.com This differential affinity allows researchers to isolate and study the function of the α1B subtype, even in systems where other subtypes are present. amegroups.cn
Furthermore, ρ-TIA displays a mixed mode of inhibition across the α1-AR subtypes, a characteristic that enhances its utility as a pharmacological tool. medchemexpress.commayflowerbio.com It acts as a non-competitive antagonist at the human α1B-AR, meaning it inhibits receptor function without competing with the natural ligand (norepinephrine) at its binding site. smartox-biotech.comamegroups.cnmedchemexpress.com In contrast, it functions as a competitive inhibitor at the α1A and α1D subtypes. smartox-biotech.commedchemexpress.commayflowerbio.com This dual mechanism allows for the precise dissection of subtype-specific signaling pathways. For instance, in tissue preparations like the rat vas deferens, ρ-TIA has been used to inhibit α1-adrenoceptor-mediated responses without affecting the activity of presynaptic α2-adrenoceptors, demonstrating its specificity within the broader adrenergic system. smartox-biotech.com
Table 1: Inhibitory Potency of ρ-Conotoxin-TIA on Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | IC50 Value | Mode of Inhibition |
|---|---|---|
| α1A-Adrenergic Receptor | 18 nM | Competitive |
| α1B-Adrenergic Receptor | 2 nM | Non-competitive |
| α1D-Adrenergic Receptor | 25 nM | Competitive |
Data sourced from radioligand binding assays measuring the inhibition of 125I-BE binding. smartox-biotech.com
Model Ligand for Studying Allosteric Modulation of GPCRs
The non-competitive antagonism of the α1B-AR by ρ-TIA indicates that it functions as a negative allosteric modulator. medchemexpress.comuq.edu.aunih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site where the endogenous ligand binds. nih.gov This interaction induces a conformational change in the receptor that modifies its function. ρ-TIA has become a critical model ligand for investigating this sophisticated regulatory mechanism in GPCRs. nih.gov
Detailed molecular studies, including mutagenesis, molecular modeling, and nuclear magnetic resonance (NMR), have identified the allosteric binding site for ρ-TIA on the extracellular surface (ECS) of the α1B-adrenoceptor. nih.govrcsb.orgproteopedia.org This site is located at the base of extracellular loop 3 (ECL3), involving residues from transmembrane helices 6 (TMH6) and 7 (TMH7). nih.govrcsb.orgproteopedia.org This is a novel binding region, separate from the conserved orthosteric pocket where classical α1-AR antagonists bind. nih.gov
Structure-activity relationship studies have pinpointed key amino acid residues on both the toxin and the receptor that are essential for this interaction. On ρ-TIA, Arginine at position 4 (Arg4) and Tryptophan at position 3 (Trp3) are crucial for its binding affinity and activity. nih.govnih.gov Correspondingly, mutational analyses of the α1B-AR have identified a cluster of 14 residues on the ECS that influence ρ-TIA binding. nih.govrcsb.org The interaction is dominated by a salt bridge and a cation-π interaction between Arg4 of the toxin and residues Asp-327 and Phe-330 on the receptor, respectively. rcsb.orgproteopedia.org The discovery of this specific ligand-receptor pharmacophore provides a detailed structural blueprint for how a peptide binding to the extracellular surface can allosterically inhibit GPCR signaling. nih.govrcsb.org
Table 2: Key Molecular Interactions between ρ-Conotoxin-TIA and the α1B-Adrenoceptor
| Toxin Residue | Receptor Residue(s) | Type of Interaction | Reference |
|---|---|---|---|
| Arg-4 | Asp-327 | Salt Bridge | rcsb.orgproteopedia.org |
| Arg-4 | Phe-330 | Cation-π | rcsb.orgproteopedia.org |
| Trp-3 | Phe-330 | T-stacking-π | rcsb.orgproteopedia.org |
| Asn-2 | Val-197 | Water-bridging H-bond | rcsb.orgproteopedia.org |
| Trp-3 | Ser-318 | Water-bridging H-bond | rcsb.orgproteopedia.org |
Template for Novel Ligand Development in Basic Neuroscience
The unique properties of ρ-TIA make it an excellent template for the rational design of new ligands in basic neuroscience and pharmacology. amegroups.cn Because it targets a novel allosteric site, it provides an alternative avenue for developing drugs that can modulate α1-AR function with potentially greater subtype selectivity and fewer side effects than traditional orthosteric ligands. nih.govresearchgate.net
Understanding the precise molecular interactions between ρ-TIA and the α1B-AR offers a set of structural constraints that can guide the development of new molecules, including smaller peptides or peptidomimetics. nih.govrcsb.org By knowing that residues like Arg4 are critical for activity, medicinal chemists can design synthetic analogues that optimize this interaction to create more potent or selective inhibitors. nih.gov For example, an alanine (B10760859) walk of ρ-TIA confirmed the importance of Arg4 and identified a cluster of other nearby residues that contribute to its potency, providing a map for future modifications. smartox-biotech.comnih.gov
The identification of the allosteric pharmacophore on the α1B-AR opens up a new target for drug discovery. nih.govrcsb.org Ligands designed to bind to this site could achieve high subtype selectivity, a major challenge in adrenergic pharmacology. amegroups.cnnih.gov Therefore, ρ-TIA serves not just as a tool for current research but as a foundational blueprint for creating the next generation of highly specific modulators of the adrenergic system, which plays a crucial role in numerous neurological processes and disorders. mdpi.comamegroups.cn
Classification and Comparative Analysis Within the Conotoxin Superfamily
Placement within the ρ-Conotoxin Family and its Unique Pharmacological Action
Rho-conotoxin-TIA (ρ-TIA) is a notable member of the ρ-conotoxin pharmacological family, a group of peptides found in the venom of marine cone snails. canterbury.ac.ukkau.edu.sa Isolated from the fish-hunting Conus tulipa, ρ-TIA stands out due to its specific interaction with adrenoceptors, a type of G-protein coupled receptor (GPCR). canterbury.ac.ukkau.edu.sasmartox-biotech.com This distinguishes it from many other conotoxin families that primarily target ion channels. nih.govmdpi.com
The pharmacological action of ρ-TIA is characterized by its selective antagonism of α1-adrenoceptors. canterbury.ac.ukkau.edu.sasmartox-biotech.com It exhibits a particular affinity for human α1-adrenoceptor subtypes, with research indicating it is a selective antagonist for α1A-, α1B-, and α1D-adrenoceptors. smartox-biotech.com Notably, its mechanism of action differs between these subtypes. It acts as a non-competitive antagonist at the α1B-adrenoceptor, while functioning as a competitive antagonist at the α1A- and α1D-adrenoceptors. smartox-biotech.com This nuanced interaction highlights the sophisticated molecular targeting capabilities evolved within this peptide. The inhibitory concentration (IC50) values further underscore its potency, with values of 18 nM for human α1A-AR, 2 nM for α1B-AR, and 25 nM for α1D-AR. smartox-biotech.com The peptide shows a 10-fold selectivity for the human α1B-adrenoceptor over the other subtypes. smartox-biotech.com
Unlike many conotoxins that induce paralysis by blocking ion channels essential for nerve and muscle function, ρ-TIA's targeting of adrenoceptors suggests a different physiological role, possibly related to the modulation of cardiovascular or other autonomic functions in prey. canterbury.ac.ukkau.edu.sasmartox-biotech.com It has been shown to inhibit noradrenaline-induced increases in cytosolic Ca2+ concentration in rat vas deferens, without affecting presynaptic α2-adrenoceptor-mediated responses. smartox-biotech.com
Table 1: Pharmacological Profile of this compound
| Feature | Description |
|---|---|
| Family | ρ-Conotoxin |
| Source | Conus tulipa (fish-hunting cone snail) |
| Primary Target | α1-Adrenoceptors (a type of GPCR) |
| Subtype Selectivity | α1A-, α1B-, and α1D-adrenoceptors |
| Mechanism of Action | Non-competitive antagonist at α1B-AR; Competitive antagonist at α1A- and α1D-AR |
| Potency (IC50) | 2 nM (α1B-AR), 18 nM (α1A-AR), 25 nM (α1D-AR) |
Comparison with α-Conotoxins: Structural and Functional Divergence
Despite their distinct pharmacological targets, ρ-conotoxin-TIA shares structural similarities with the well-characterized α-conotoxins. canterbury.ac.ukkau.edu.sat3db.ca Both ρ-TIA and α-conotoxins belong to the A-superfamily of conotoxins, which are defined by a conserved signal sequence in their precursor peptides and a characteristic cysteine framework. nih.govt3db.canih.gov Specifically, they share the type I cysteine framework (CC-C-C), which dictates the formation of two disulfide bonds. nih.govnih.gov This shared structural backbone suggests a common evolutionary origin. nih.gov
However, the functional divergence between these two families is profound. The primary targets of α-conotoxins are nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels crucial for neuromuscular transmission. nih.govmdpi.comt3db.ca By antagonizing nAChRs, α-conotoxins effectively cause paralysis in prey. scialert.net In contrast, ρ-TIA, as previously mentioned, targets α1-adrenoceptors, which are GPCRs involved in signaling pathways that are distinct from the rapid ion flux mediated by nAChRs. smartox-biotech.comnih.govmdpi.com
The key to this functional divergence lies in the amino acid sequences of the inter-cysteine loops. nih.gov While the cysteine framework provides a stable scaffold, the residues in the loops are hypervariable and determine the specific binding affinity and selectivity for their respective molecular targets. nih.gov In ρ-TIA, the amino acid composition of these loops has evolved to interact with the binding pocket of α1-adrenoceptors, whereas in α-conotoxins, these loops are tailored to fit the ligand-binding sites of nAChR subtypes. nih.gov This illustrates a remarkable example of how a conserved structural fold can be adapted through sequence variation to achieve a wide range of pharmacological activities.
Table 2: Comparison of ρ-Conotoxin-TIA and α-Conotoxins
| Feature | ρ-Conotoxin-TIA | α-Conotoxins |
|---|---|---|
| Gene Superfamily | A-Superfamily | A-Superfamily |
| Cysteine Framework | Type I (CC-C-C) | Type I (CC-C-C) |
| Pharmacological Target | α1-Adrenoceptors (GPCRs) | Nicotinic Acetylcholine Receptors (nAChRs) |
| Primary Function | Adrenoceptor Antagonism | nAChR Antagonism (Paralysis) |
| Key Determinant of Specificity | Amino acid sequence in inter-cysteine loops | Amino acid sequence in inter-cysteine loops |
Broader Context: Diversity of Conotoxin Pharmacological Classes and Targets
The conotoxins represent a vast and diverse library of neuroactive peptides, classified into numerous pharmacological families based on their molecular targets. nih.govmdpi.com This diversity allows the venom of a single cone snail to simultaneously attack multiple physiological pathways in its prey, ensuring rapid immobilization. The primary targets are broadly categorized as ion channels, neurotransmitter receptors, and transporters. nih.govmdpi.com
Beyond the α- and ρ-conotoxins, other major pharmacological classes include:
ω-conotoxins, κ-conotoxins, and γ-conotoxins , which target voltage-gated calcium channels (VGCCs), potassium (K+) channels, and pacemaker channels, respectively. t3db.ca
μ-conotoxins and δ-conotoxins , which act on voltage-gated sodium channels (NaV channels). mdpi.comnih.gov μ-conotoxins typically block the channel pore, while δ-conotoxins often modify the channel's gating properties. mdpi.com
χ-conotoxins , which are antagonists of the norepinephrine (B1679862) transporter. canterbury.ac.ukkau.edu.sa
Conantokins , which are antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govscialert.net
This extensive range of targets underscores the evolutionary success of conotoxins as venom components. The ability to target a wide array of membrane proteins, including different types of ion channels and GPCRs, provides cone snails with a sophisticated chemical arsenal (B13267) for predation and defense. nih.govuq.edu.au
Table 3: Major Pharmacological Classes of Conotoxins and Their Targets
| Pharmacological Family | Primary Molecular Target |
|---|---|
| α-Conotoxins | Nicotinic Acetylcholine Receptors (nAChRs) |
| ρ-Conotoxins | α1-Adrenoceptors |
| ω-Conotoxins | Voltage-Gated Calcium Channels (VGCCs) |
| μ-Conotoxins | Voltage-Gated Sodium Channels (NaV Channels) |
| δ-Conotoxins | Voltage-Gated Sodium Channels (NaV Channels) |
| κ-Conotoxins | Potassium (K+) Channels |
| χ-Conotoxins | Norepinephrine Transporter |
| Conantokins | N-methyl-D-aspartate (NMDA) Receptors |
Evolutionary Implications of Venom Peptide Diversity
The immense diversity of conotoxins is a direct result of strong evolutionary pressures. nih.gov The evolution of these venom peptides is characterized by a process of gene duplication followed by rapid diversification. nih.govnih.gov This allows for the generation of a vast number of novel toxin sequences, some of which may confer a selective advantage in subduing specific prey or deterring predators. nih.gov
The high rate of non-synonymous substitutions observed in the coding regions of conotoxin genes, particularly in the sequences corresponding to the mature toxin, indicates that these peptides are under strong positive or diversifying selection. nih.gov This rapid evolution is likely driven by an ongoing "arms race" between the cone snail and its prey. nih.govplos.org As prey species evolve resistance to certain toxins, there is intense selective pressure on the cone snail to produce new, more effective venom components. nih.gov
The diversification of conotoxins is not only linked to prey capture but also to ecological specialization. nih.gov Different species of cone snails prey on different types of organisms, including fish, mollusks, and worms, and their venom composition is often tailored to be maximally effective against their specific prey. nih.gov The evolution of novel conotoxin superfamilies and the expansion of existing ones within certain lineages of cone snails are thought to be key innovations that have facilitated their ecological diversification and evolutionary success. nih.govplos.orgresearchgate.net The existence of peptides like ρ-TIA, with its unusual target, exemplifies the creative potential of this evolutionary process, demonstrating how a common ancestral scaffold can be repurposed to interact with entirely new classes of receptors. nih.gov
Emerging Research Avenues and Future Perspectives
Exploration of Undiscovered Conus Venom Components and their Targets
The traditional process of discovering new conotoxins has been a slow and laborious undertaking. However, modern methodologies are rapidly expanding the known landscape of these bioactive peptides. It is estimated that there are over a million unique conopeptides produced by the various species of cone snails, yet only a small fraction have been characterized to date. nih.govresearchgate.net
High-throughput and sensitive methods are now crucial for unlocking this vast peptide reservoir. nih.gov The integration of venom duct transcriptomics and venom proteomics, a strategy known as "venomics," has become a cornerstone of modern conotoxin discovery. nih.govresearchcommons.orgmdpi.com Transcriptome sequencing provides a comprehensive list of the genetic blueprints for conotoxin precursors, while proteomic analysis of the expressed venom confirms which peptides are actually produced and identifies any post-translational modifications. researchcommons.orgfrontiersin.org This dual approach has led to the discovery of hundreds of previously unreported conopeptide precursors in single studies. frontiersin.org For instance, a combined proteomic and transcriptomic analysis of Conus caracteristicus venom led to the identification of 194 novel conopeptide precursors. frontiersin.org
These venomics strategies not only accelerate the discovery of new molecules but also provide insights into their potential pharmacological targets. researchcommons.org By comparing the venom profiles of different cone snail species and even individuals, researchers can begin to understand the synergistic interactions of various conotoxins and predict their likely molecular targets. researchcommons.org Furthermore, the discovery of novel conopeptides often leads to the identification of new pharmacological targets, opening up entirely new avenues for drug development. researchgate.net
Advanced Computational and Machine Learning Approaches in Conotoxin Research
The explosion of sequence data generated by venomics has necessitated the development of sophisticated computational tools to manage and interpret this information. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable in conotoxin research, facilitating everything from classification to predicting function and even designing new peptides. nih.govlanl.gov
ML algorithms, such as support vector machines (SVMs) and profile Hidden Markov Models (pHMMs), are being trained on existing conotoxin databases to rapidly classify newly discovered sequences into the correct gene superfamilies and predict their likely ion channel or receptor targets. mdpi.comnih.govmdpi.com These computational methods can achieve high accuracy; for example, pHMMs have demonstrated 96% accuracy for classifying mature peptides. nih.gov This predictive power is crucial for prioritizing which of the thousands of newly identified conopeptides should be investigated further. dost.gov.ph
A significant challenge in predicting conotoxin function from their amino acid sequence is the presence of extensive post-translational modifications (PTMs), which can dramatically alter a peptide's three-dimensional structure and activity. lanl.gov Even with advanced AI platforms like AlphaFold, predicting the final structure of heavily modified conotoxins remains difficult. lanl.gov To address this, researchers are developing more nuanced ML models that incorporate structural data and are trained on highly focused datasets. lanl.gov For instance, the SMOTE-Tomek technique is being used to balance datasets and improve the model's ability to distinguish between different conotoxin classes. mdpi.com
Furthermore, computational approaches are not limited to analysis. In silico methods are being used for the de novo design of new peptide sequences with desired therapeutic properties. nih.gov By understanding the structure-activity relationships of known conotoxins, researchers can computationally design novel peptides with enhanced stability, selectivity, or potency.
Development of New Synthetic Strategies for Complex Conopeptides
The chemical synthesis of conotoxins is essential for verifying their structure, elucidating their function, and producing them in sufficient quantities for research and potential therapeutic use. However, the complex structures of many conotoxins, particularly those with multiple disulfide bonds like ρ-conotoxin TIA, present significant synthetic challenges. researchgate.netnih.gov
Solid-phase peptide synthesis (SPPS) is the foundational technique for producing conotoxins. nih.gov The primary challenge lies in ensuring the correct formation of multiple disulfide bonds, as incorrect pairings can lead to a mixture of isomers with different biological activities. researchgate.netnih.gov
To overcome this, researchers are developing advanced orthogonal protection strategies. This approach involves using different protecting groups for pairs of cysteine residues that can be selectively removed under specific chemical conditions, allowing for the directed and sequential formation of each disulfide bond. mdpi.comrsc.org A recently developed method utilizes a combination of 4-methoxybenzyl (Mob), trityl (Trt), and acetamidomethyl (Acm) protecting groups, which has been successfully used to synthesize five different conotoxins with three disulfide bonds, achieving yields of 20-30%. mdpi.com This strategy improves upon previous methods by being less dependent on the peptide sequence. nih.gov Such regioselective strategies guarantee the formation of the desired isomer, which is crucial for producing a functionally consistent product. nih.gov
These advancements in synthetic chemistry are critical for making complex conopeptides more accessible for pharmacological study and for the eventual development of conotoxin-based drugs.
Integration of Multi-Omics Data for Comprehensive Venom Profiling
The concept of "venomics" represents a paradigm shift in toxin research, moving from the study of individual toxins to a holistic analysis of the entire venom arsenal (B13267) of a species. mdpi.comtandfonline.com This is achieved through the integration of multiple "omics" datasets, primarily transcriptomics and proteomics, and increasingly, genomics. researchgate.netresearchgate.net This integrated approach provides a comprehensive profile of a cone snail's venom, revealing not only the diversity of the peptides but also their evolutionary relationships and functional synergies. mdpi.commdpi.com
Transcriptomics, through next-generation sequencing of the venom gland's mRNA, provides a catalogue of all potential conotoxin precursors. mdpi.commdpi.com Proteomics, using techniques like mass spectrometry, then identifies the mature peptides present in the venom, complete with any post-translational modifications. nih.govmdpi.com The combination of these two datasets in a "proteogenomic" approach allows for the validation of gene predictions from transcriptomic data and the discovery of novel peptides not found in existing databases. researchgate.net
This multi-omics integration has been instrumental in several key discoveries. It has revealed that cone snails can produce distinct venom cocktails for predatory and defensive purposes and that the venom composition can vary significantly even between individuals of the same species. researchcommons.orgnih.gov Furthermore, it has uncovered the immense diversity generated through mechanisms like "variable peptide processing," where a single gene precursor can give rise to multiple different conopeptide variants. nih.gov
By providing a complete picture of the venom components, integrated multi-omics data accelerates the identification of novel, pharmacologically valuable peptides and helps to unravel their complex biological roles, laying a robust foundation for future drug discovery and development. researchgate.netnih.gov
Q & A
Q. What is the molecular structure of Rho-Conotoxin-TIA, and how does it influence its biological activity?
this compound is a 19-amino acid peptide with disulfide bonds between Cys5-Cys11 and Cys6-Cys19 . Its structure includes key residues like Arg and Phe, which likely mediate interactions with ion channels or receptors. The compact, disulfide-stabilized framework enhances stability in biological environments, making it suitable for electrophysiological studies. Researchers should verify synthetic batches via mass spectrometry (>95% purity) and circular dichroism to confirm structural integrity .
Q. What experimental methods are recommended for synthesizing and characterizing this compound?
Solid-phase peptide synthesis (SPPS) is standard, followed by oxidative folding to establish disulfide bonds. Characterization requires HPLC for purity assessment, MALDI-TOF or ESI-MS for molecular weight confirmation, and NMR or X-ray crystallography for structural validation . Functional assays (e.g., patch-clamp electrophysiology) should follow to test activity on target receptors .
Q. Which Rho GTPase pathways are modulated by this compound, and how can this be tested in vitro?
this compound primarily targets α1-adrenoreceptors, indirectly influencing RhoA/Rac1 signaling cascades . In vitro testing involves transfected cell lines (e.g., HEK293) expressing α1-adrenoreceptors. Use calcium flux assays or Western blotting to measure downstream effectors like Rho-associated kinase (ROCK) . Include controls with selective Rho inhibitors (e.g., Y-27632) to isolate conotoxin-specific effects.
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s specificity across different receptor subtypes?
Contradictions may arise from off-target effects or variability in receptor isoform expression. Employ competitive binding assays with radiolabeled ligands (e.g., [³H]-prazosin for α1-adrenoreceptors) and compare IC₅₀ values across subtypes (α1A, α1B, α1D). Combine with siRNA knockdown of specific isoforms to confirm target engagement . Cross-validate findings using structural modeling to identify residue-receptor interactions .
Q. What strategies optimize the design of in vivo studies to assess this compound’s neuropharmacological effects?
Use transgenic animal models (e.g., α1-adrenoreceptor knockouts) to isolate mechanisms. Administer via intrathecal or intracerebroventricular routes to bypass blood-brain barrier limitations. Pair behavioral assays (e.g., nociception tests) with microdialysis to correlate physiological effects with neurotransmitter release profiles. Ensure dose-response curves are established to avoid off-target toxicity .
Q. How should researchers address variability in this compound’s functional potency between synthetic batches?
Batch variability often stems from incomplete disulfide bond formation or oxidation side products. Implement rigorous quality control:
- Monitor oxidation kinetics using Ellman’s reagent for free thiol quantification.
- Validate folding via 2D-NMR to ensure correct disulfide connectivity.
- Use standardized cell-based assays (e.g., IC₅₀ comparisons) to benchmark activity across batches .
Q. What advanced techniques can elucidate this compound’s interaction dynamics with membrane receptors?
Cryo-electron microscopy (cryo-EM) can resolve conotoxin-receptor complexes at near-atomic resolution. Surface plasmon resonance (SPR) provides kinetic data (kon/koff rates) for binding interactions. Molecular dynamics simulations predict conformational changes upon binding, guiding mutagenesis studies to validate critical contact residues .
Methodological Considerations
Q. How to design a robust literature review framework for this compound-related research?
Apply the PICO (Population, Intervention, Comparison, Outcome) framework:
- Population : Specific cell types or animal models (e.g., dorsal root ganglion neurons).
- Intervention : Dose ranges, administration routes.
- Comparison : Existing conotoxins (e.g., ω-conotoxins) or small-molecule inhibitors.
- Outcome : Electrophysiological metrics (e.g., ion channel inhibition). Prioritize primary sources from journals with rigorous peer review (avoid predatory publishers) .
Q. What statistical approaches are suitable for analyzing this compound dose-response data?
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-variable experiments (e.g., receptor subtype comparisons), apply two-way ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How to ensure ethical compliance when using this compound in vertebrate studies?
Adhere to ARRIVE guidelines for experimental design transparency. Obtain approval from institutional animal care committees, specifying endpoints for humane euthanasia. Include sham-operated controls to distinguish pharmacological effects from surgical stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
